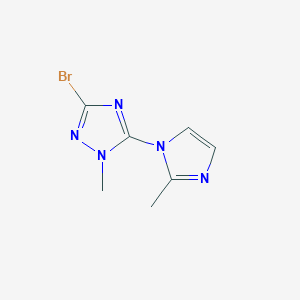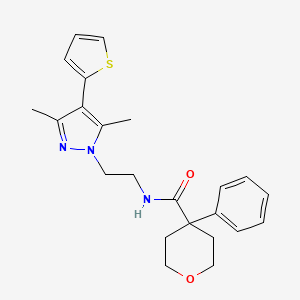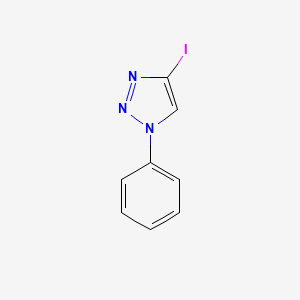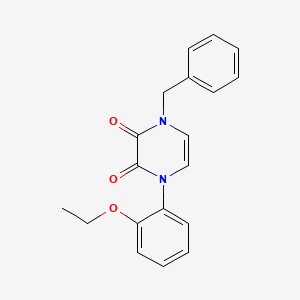
3-bromo-1-methyl-5-(2-methyl-1H-imidazol-1-yl)-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-1-methyl-5-(2-methyl-1H-imidazol-1-yl)-1H-1,2,4-triazole, also known as BMIT, is a synthetic compound that has been studied for its potential applications in various scientific fields. BMIT is a heterocyclic compound, containing both nitrogen and bromine atoms, and is classified as an imidazole. The structure of BMIT consists of a bromo-methylated imidazole ring, which is a combination of an imidazole ring and a methylated bromo group. This compound has been studied for its potential applications in medicine, biochemistry, and materials science.
Wissenschaftliche Forschungsanwendungen
Reactivity and Chemical Behavior
The chemical reactivity of bromo-N-methyl-tetrazoles, -triazoles, and -imidazoles, including compounds related to 3-bromo-1-methyl-5-(2-methyl-1H-imidazol-1-yl)-1H-1,2,4-triazole, has been studied to understand the electron-releasing and attracting properties within five-membered rings. These studies indicate significant reactivity differences among bromo-substituted azoles, attributed to the stabilization in transition states and the presence of methyl groups affecting electron distribution. Such insights are crucial for designing reactions involving these compounds for synthetic applications (Barlin, 1967).
Antimicrobial Activity
Compounds structurally related to this compound have been explored for their potential as antibacterial agents. For instance, triazoles have been identified as novel oxazolidinone antibacterial agents with reduced activity against monoamine oxidase A, showcasing their potential in improving the safety profile of antibacterial treatments without the undesired side effects associated with MAO-A inhibition (Reck et al., 2005). Similarly, other triazole derivatives have shown promise in antimicrobial activity, indicating the broad applicability of triazole compounds in developing new antimicrobial agents (Güzeldemirci & Küçükbasmacı, 2010).
Synthetic Applications
The synthesis and modification of triazole compounds, including those structurally related to this compound, have been extensively explored. These studies encompass the development of novel synthetic routes, offering a deeper understanding of the reactivity and potential applications of triazole derivatives in various chemical domains (Krylov et al., 2021). The exploration of these compounds extends to their use in generating new materials with potential applications in medicinal chemistry, materials science, and beyond.
Eigenschaften
IUPAC Name |
3-bromo-1-methyl-5-(2-methylimidazol-1-yl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN5/c1-5-9-3-4-13(5)7-10-6(8)11-12(7)2/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PINMQVAVVTWVIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC(=NN2C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine](/img/structure/B2952697.png)
![4-Tert-butyl-5-fluoro-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2952698.png)

![[2-Oxo-2-[(7Z)-3-thiophen-2-yl-7-(thiophen-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2952700.png)
![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B2952703.png)
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2952707.png)
![4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2952709.png)


![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2952712.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-methyloxalamide](/img/structure/B2952714.png)

![Methyl 2-(2-(thiophen-2-yl)quinoline-4-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2952718.png)